molecular formula C14H11NO2 B15068010 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile

2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B15068010
M. Wt: 225.24 g/mol
InChI Key: KHQREOIJNMCXQD-UHFFFAOYSA-N
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Description

2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This specific compound features a hydroxyl group at the 2’ position, a methoxy group at the 5’ position, and a carbonitrile group at the 4 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbaldehyde or 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: Formation of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-amine.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxybenzaldehyde: An isomer with similar functional groups but different positions on the benzene ring.

    2-Hydroxy-4-methoxybenzaldehyde: Another isomer with the hydroxyl and methoxy groups at different positions.

    Vanillin: A well-known flavor compound with a similar methoxy and hydroxyl substitution pattern.

Uniqueness

2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of the biphenyl core, which imparts distinct chemical and physical properties compared to its simpler analogs.

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

4-(2-hydroxy-5-methoxyphenyl)benzonitrile

InChI

InChI=1S/C14H11NO2/c1-17-12-6-7-14(16)13(8-12)11-4-2-10(9-15)3-5-11/h2-8,16H,1H3

InChI Key

KHQREOIJNMCXQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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